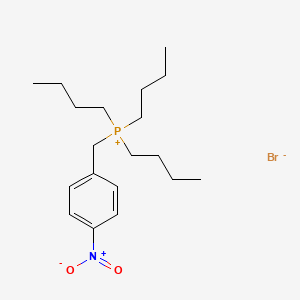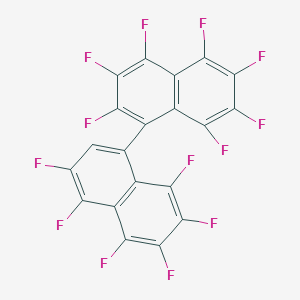![molecular formula C10H19NO2 B13152510 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal is an organic compound characterized by a cyclopentyl ring substituted with an aminomethyl group and a hydroxypropanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopentyl derivative.
Addition of the Hydroxypropanal Moiety: The final step involves the addition of the hydroxypropanal group through aldol condensation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hydroxypropanal moiety can be reduced to form alcohols.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxypropanal moiety can participate in redox reactions and covalent bonding. These interactions influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride
- 2-Amino-2-methyl-1-propanol
- 3-(Methylamino)propylamine
Comparison:
- Structural Differences: While similar compounds may share the cyclopentyl ring and aminomethyl group, the presence of the hydroxypropanal moiety in 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal makes it unique.
- Reactivity: The hydroxypropanal group introduces additional reactivity, allowing for a broader range of chemical transformations.
- Applications: The unique structure of this compound enables its use in specific applications where other similar compounds may not be suitable.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C10H19NO2/c1-8-3-4-10(5-8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3 |
Clé InChI |
MZWGCHJYGSGBSA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CN)C(C)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


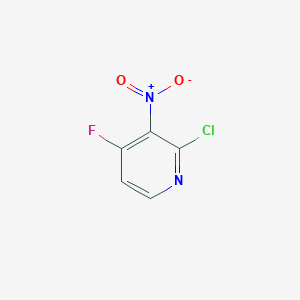
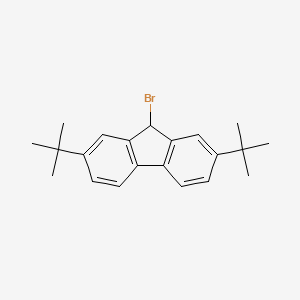

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
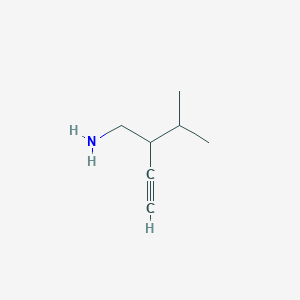

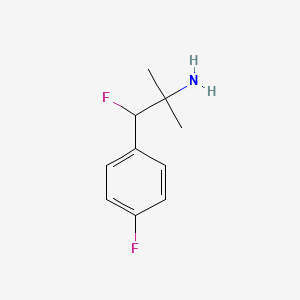
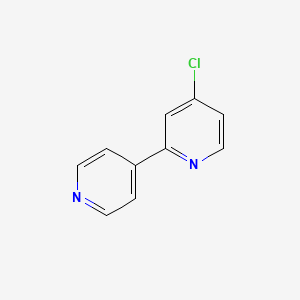
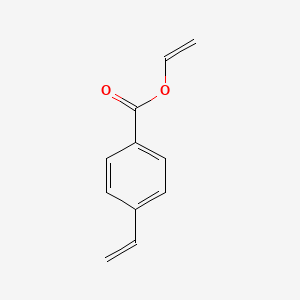
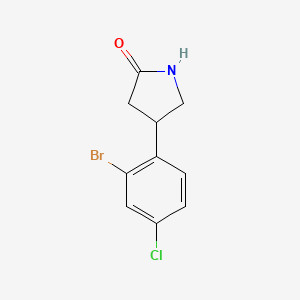
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
